3-(4-Bromothiophen-2-yl)propanoic acid
Overview
Description
3-(4-Bromothiophen-2-yl)propanoic acid: is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a propanoic acid moiety. The presence of the bromine atom and the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.
Grignard Reaction: The 4-bromothiophene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-(4-Bromothiophen-2-yl)propanoic acid can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: 3-(4-Bromothiophen-2-yl)propanol.
Scientific Research Applications
Chemistry:
3-(4-Bromothiophen-2-yl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine:
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-Bromothiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the thiophene ring play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- 3-(4-Chlorothiophen-2-yl)propanoic acid
- 3-(4-Fluorothiophen-2-yl)propanoic acid
- 3-(4-Iodothiophen-2-yl)propanoic acid
Comparison:
Compared to its analogs, 3-(4-Bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is larger and more polarizable than chlorine and fluorine, leading to different substitution patterns and reaction outcomes. Additionally, the bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in various applications .
Properties
IUPAC Name |
3-(4-bromothiophen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJOYHSZJIBUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094428-25-7 | |
Record name | 3-(4-bromothiophen-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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